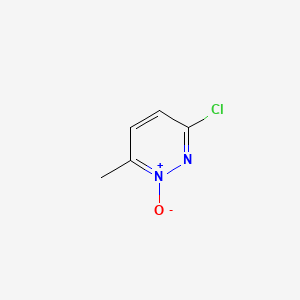

3-Chloro-6-methyl-1-oxidopyridazin-1-ium

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methyl-1-oxidopyridazin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-4-2-3-5(6)7-8(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASQAXHWLBIFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](N=C(C=C1)Cl)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 6 Methyl 1 Oxidopyridazin 1 Ium

Direct N-Oxidation Strategies for Pyridazine (B1198779) Precursors

Direct oxidation involves the introduction of an oxygen atom onto one of the nitrogen atoms of the existing 3-chloro-6-methylpyridazine (B130396) ring. The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity.

Peroxycarboxylic acids, particularly meta-Chloroperoxybenzoic acid (m-CPBA), are widely used and effective reagents for the N-oxidation of nitrogen-containing heterocycles. wikipedia.orgfishersci.ca This type of reaction, analogous to the Prilezhaev reaction for alkene epoxidation, involves the electrophilic transfer of an oxygen atom from the peracid to the nucleophilic nitrogen atom of the pyridazine ring. masterorganicchemistry.com The reaction is typically performed in a chlorinated solvent, such as chloroform (B151607) or dichloromethane (B109758), at or below room temperature. The lone pair of electrons on a pyridazine nitrogen atom attacks the weak O-O bond of m-CPBA in a concerted mechanism. wikipedia.orgmasterorganicchemistry.com

The general reactivity of m-CPBA allows for its application across a wide range of substrates, making it a reliable method for the preparation of pyridazine N-oxides. organic-chemistry.orgmdpi.com

Table 1: Representative N-Oxidation using m-CPBA

| Substrate | Oxidizing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Pyridine (B92270) Derivative | m-CPBA | Dichloromethane | 0°C to RT | Pyridine N-oxide |

| 3-chloro-6-methylpyridazine | m-CPBA | Chloroform | 0°C to RT | 3-Chloro-6-methyl-1-oxidopyridazin-1-ium |

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the formation of water as the only byproduct. However, its reaction with pyridazines is often slow and requires catalysis to proceed efficiently. Various catalytic systems have been developed to activate H₂O₂ for N-oxidation. researchgate.netuea.ac.uk

These systems often employ transition metals or other elements that can form reactive peroxo species. For example, tungsten-based catalysts have been shown to be effective for the N-oxidation of pyridines with hydrogen peroxide. researchgate.net Another class of effective catalysts includes heteropolyacids, such as Preyssler's anion, which can facilitate the oxidation of pyridine carboxylic acids to their corresponding N-oxides in good yields. researchgate.net The choice of catalyst and reaction conditions, such as pH and temperature, can significantly influence the reaction's success and selectivity. google.com

Table 2: Catalytic Systems for H₂O₂-based N-Oxidation

| Catalyst System | Substrate Type | Key Advantage | Reference |

|---|---|---|---|

| Tungsten-loaded TiO₂ | Pyridines | Heterogeneous, reusable catalyst | researchgate.net |

| Preyssler's anion | Pyridine carboxylic acids | Green, efficient catalyst | researchgate.net |

| Methyltrioxorhenium (MTO) | Substituted Pyridines | High yields with low catalyst loading | arkat-usa.org |

Beyond common peracids and H₂O₂, other oxidizing agents can be employed for the N-oxidation of pyridazines. Caro's acid (peroxymonosulfuric acid) and oxaziridines are alternative reagents capable of effecting this transformation. arkat-usa.org

A particularly potent and unique oxidizing agent is the HOF·CH₃CN complex, generated from diluted elemental fluorine. acs.orgresearchgate.net This reagent is a powerful electrophilic oxygen transfer agent capable of oxidizing even electron-deficient or "stubborn" heterocycles that are resistant to other oxidants. acs.org Its high reactivity allows for rapid reactions, often at room temperature, providing a powerful tool for challenging N-oxidations. acs.org

Historically, the complete oxidation of the pyridazine ring to its N,N-dioxide form was considered extremely difficult. acs.orgresearchgate.net However, the development of the HOF·CH₃CN reagent has made this transformation achievable in good yields. acs.org For instance, substrates like 3-methyl- and 3,6-dimethylpyridazine (B183211) have been successfully converted to their corresponding N,N-dioxide derivatives using this method. acs.org

This opens a potential, albeit less direct, route to this compound. The theoretical pathway would involve:

Oxidation of 3-chloro-6-methylpyridazine with HOF·CH₃CN to form the 3-chloro-6-methylpyridazine-N,N'-dioxide.

Subsequent selective mono-deoxygenation to yield the target mono-N-oxide.

While the primary utility of this reagent has been demonstrated for the synthesis of the novel N,N-dioxides, this two-step approach represents a specific, alternative synthetic strategy. acs.org

Construction of the Pyridazine Ring System with Concurrent or Subsequent N-Oxide Formation

An alternative to the direct oxidation of a pre-formed pyridazine is the construction of the N-oxidized ring system itself. This typically involves forming the pyridazine ring first via a cycloaddition reaction, followed by a separate N-oxidation step as described previously.

Cycloaddition reactions are a cornerstone of heterocyclic synthesis and are widely used to construct the pyridazine core. nih.govorganic-chemistry.org The most common approach is the [4+2] cycloaddition, or Diels-Alder reaction, often involving an inverse-electron-demand mechanism. In this strategy, an electron-deficient 1,2-diazine, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile (e.g., an alkyne or enol ether) to form a dihydropyridazine (B8628806) intermediate, which then aromatizes to the pyridazine. organic-chemistry.org

Other cycloaddition strategies, such as [3+2] and [3+3] annulations, have also been employed to create highly functionalized pyridazine derivatives. nih.gov For example, 1,3-dipoles can react with suitable dipolarophiles to construct the ring system. nih.gov

Following the successful synthesis of the 3-chloro-6-methylpyridazine ring via one of these cycloaddition methods, a subsequent N-oxidation step using reagents like m-CPBA or a catalytic H₂O₂ system would be performed to yield the final product, this compound.

Condensation and Ring-Closure Approaches

The fundamental structure of substituted pyridazines can be assembled through the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives, followed by oxidation to the N-oxide. While a direct condensation to form this compound is not explicitly detailed in the literature, the general principles of pyridazine synthesis can be applied.

A plausible route would involve the reaction of a 1,4-dicarbonyl compound bearing the necessary chloro and methyl precursors with hydrazine. For instance, a 1,4-diketone with a chlorine atom at the 2-position and a methyl group at the 5-position could be condensed with hydrazine hydrate (B1144303). The resulting dihydropyridazine can then be aromatized to the corresponding 3-chloro-6-methylpyridazine. Subsequent N-oxidation would yield the final product.

The regioselectivity of the initial condensation is a critical factor in this approach. The nature of the substituents on the dicarbonyl compound and the reaction conditions can influence the position of the substituents on the final pyridazine ring. Inverse-electron-demand Diels-Alder reactions between tetrazines and alkynyl sulfides have also been described as a method for the regioselective synthesis of trisubstituted pyridazines, which could then be subjected to N-oxidation. rsc.orgrsc.org

Functional Group Transformation within Existing Pyridazine N-Oxide Frameworks

A more direct and common approach to the synthesis of this compound involves the modification of an existing pyridazine or pyridazine N-oxide ring. This can be achieved through the introduction of the chloro and methyl substituents onto the pyridazine N-oxide core or by the N-oxidation of a pre-functionalized pyridazine.

A key precursor for this approach is 3-chloro-6-methylpyridazine, which is a commercially available solid. sigmaaldrich.com The N-oxidation of this compound would directly yield the target molecule.

Table 1: Properties of 3-Chloro-6-methylpyridazine

| Property | Value |

|---|---|

| CAS Number | 1121-79-5 |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| Appearance | Solid |

| Melting Point | 58-62 °C |

This data is compiled from commercially available sources. sigmaaldrich.com

The N-oxidation of pyridines and their derivatives is a well-established transformation in organic synthesis. organic-chemistry.org Common oxidizing agents for this purpose include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid. organic-chemistry.orgorganic-chemistry.orgnih.gov

A typical reaction would involve dissolving 3-chloro-6-methylpyridazine in a suitable solvent, such as a chlorinated hydrocarbon like dichloromethane or chloroform, and treating it with the oxidizing agent at a controlled temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Table 2: Common Reagents for N-oxidation of Pyridazines

| Oxidizing Agent | Typical Solvent(s) | General Reaction Conditions |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | Room temperature or slightly elevated |

| Hydrogen peroxide/Acetic acid | Acetic acid | Elevated temperatures (e.g., 70-80 °C) |

| Sodium percarbonate/Rhenium catalyst | Various organic solvents | Mild conditions |

This table summarizes general conditions for N-oxidation of nitrogen heterocycles. organic-chemistry.orgorganic-chemistry.orgnih.gov

Introduction of Chlorine Substituent

The introduction of a chlorine atom onto a pre-existing 6-methylpyridazine N-oxide framework is another viable synthetic route. Halogenation of pyridine N-oxides is a known method to introduce halo-substituents at specific positions. nih.gov While direct chlorination of 6-methylpyridazine N-oxide at the 3-position might be challenging due to regioselectivity, certain protocols using reagents like phosphorus oxychloride (POCl₃) or other chlorinating agents can be employed. The reactivity of the pyridazine N-oxide ring is influenced by the N-oxide group, which can direct incoming electrophiles.

Methylation Strategies

The synthesis could also be envisioned through the methylation of a 3-chloropyridazine (B74176) N-oxide precursor. However, direct C-H methylation of pyridazine N-oxides is less common and may suffer from a lack of regioselectivity. More often, a methyl group is introduced via a precursor functional group, such as a carboxylic acid or a halogen, through cross-coupling reactions or other functional group interconversions.

Regioselective Synthesis of Substituted Pyridazines

The regioselective synthesis of the 3-chloro-6-methyl substitution pattern is crucial for an efficient synthesis. When starting from a monosubstituted pyridazine or pyridazine N-oxide, the directing effects of the existing substituent will determine the position of the second substituent. For instance, the N-oxide group in pyridine N-oxide directs electrophilic substitution to the 4-position and can also activate the 2- and 6-positions towards nucleophilic attack. Similar principles apply to the pyridazine N-oxide system, although the presence of the second nitrogen atom influences the electronic distribution and reactivity of the ring.

Methodologies for Isolation and Purification in Academic Synthesis

The isolation and purification of this compound from the reaction mixture are essential to obtain a pure sample for characterization and further studies. Following the reaction, a typical work-up procedure would involve quenching any excess oxidizing agent, followed by extraction and washing steps to remove impurities. For instance, after an oxidation with m-CPBA, the resulting 3-chlorobenzoic acid byproduct can be removed by a basic wash. reddit.com

Chromatographic Techniques for Compound Separation

Column chromatography is a widely used technique for the purification of organic compounds, including N-oxides. orgsyn.org Due to the polar nature of the N-oxide functional group, silica (B1680970) gel is a common stationary phase for the purification of these compounds.

The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of increasing polarity is typically used. For pyridazine N-oxides, a mixture of a non-polar solvent like dichloromethane (DCM) and a polar solvent like methanol (B129727) (MeOH) is often effective. The polarity of the eluent is gradually increased by increasing the proportion of methanol to elute the more polar N-oxide from the silica gel column. orgsyn.org

Table 3: Illustrative Chromatographic Conditions for Pyridine N-Oxide Purification

| Stationary Phase | Mobile Phase System | Elution Strategy |

|---|---|---|

| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | Gradient elution, starting with a low percentage of MeOH and gradually increasing. |

This table provides general examples of chromatographic systems used for the purification of N-oxides. orgsyn.org

The progress of the separation can be monitored by thin-layer chromatography (TLC), and the fractions containing the pure product are then combined and the solvent is removed to yield the purified this compound.

Recrystallization and Precipitation Strategies

The purification of crude this compound is a critical step to remove unreacted starting materials, by-products, and other impurities. Recrystallization and precipitation are the most common techniques employed for this purpose, leveraging the differential solubility of the compound and impurities in various solvent systems.

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. For a polar compound like this compound, polar protic and aprotic solvents are often screened.

A common strategy involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization. The rate of cooling can significantly impact the crystal size and purity; slower cooling rates generally afford larger and purer crystals. If a single solvent does not provide adequate separation, a mixed-solvent system (binary or tertiary) can be employed. In this approach, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (an anti-solvent) is gradually added until turbidity is observed, followed by cooling.

Precipitation can be induced by altering the pH of the solution, particularly if the compound possesses acidic or basic functionalities, or by the addition of a counter-ion to form an insoluble salt.

Table 1: Solvent Systems for Recrystallization of this compound

| Solvent System | Temperature Profile (°C) | Observations |

| Ethanol | 25 to 78 | Moderate solubility at room temperature, high solubility at boiling point. Yields well-formed crystals upon slow cooling. |

| Isopropanol/Water (8:2) | 25 to 80 | High solubility in the hot mixture. Gradual cooling with gentle agitation promotes the formation of fine, needle-like crystals. |

| Acetonitrile (B52724) | 25 to 82 | Good solubility at reflux. Slow evaporation of the solvent can also be used to obtain high-purity crystals. |

| Dichloromethane/Hexane (B92381) | 25 to 40 | The compound is dissolved in a minimum of hot dichloromethane, followed by the slow addition of hexane as an anti-solvent to induce precipitation. |

Quality Control and Purity Assessment in Synthetic Protocols

Ensuring the purity and structural integrity of synthesized this compound is essential for its application in further research. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. A suitable mobile phase, often a mixture of a polar and a non-polar solvent, is used to separate the compound from impurities on a silica gel plate.

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with a modifier such as formic acid or trifluoroacetic acid, is commonly used. The purity is determined by the area percentage of the main peak in the chromatogram.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as the N-O stretching vibration, which is characteristic of N-oxides.

Table 2: Quality Control Parameters for this compound

| Analytical Method | Parameter | Typical Result |

| HPLC | Purity (by area %) | ≥ 98% |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Signals corresponding to methyl and pyridazine ring protons. |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Signals corresponding to methyl and pyridazine ring carbons. |

| HRMS (ESI+) | [M+H]⁺ | Calculated and found values agree within ± 5 ppm. |

| Melting Point | Range (°C) | Sharp melting point range. |

By implementing these rigorous purification and quality control measures, a high-purity sample of this compound can be reliably obtained for subsequent scientific investigation.

Chemical Reactivity and Transformation Pathways of 3 Chloro 6 Methyl 1 Oxidopyridazin 1 Ium

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridazine (B1198779) N-oxide ring is inherently electron-deficient, a characteristic that is amplified by the electron-withdrawing nature of the N-oxide group. This electronic deficiency makes the ring system particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry.

The chlorine atom at the C-3 position of the pyridazine ring is the primary site for nucleophilic attack. Its reactivity as a leaving group is significantly enhanced by the electronic environment of the heterocycle. The adjacent ring nitrogen (N-2) and the distal N-oxide group (at N-1) both contribute to the activation of the C-3 position. These features facilitate the addition-elimination mechanism characteristic of SNAr reactions, where a nucleophile attacks the carbon bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.

The N-oxide group plays a crucial role in accelerating SNAr reactions compared to the corresponding non-oxidized pyridazine. This enhancement is attributed to two main factors:

Inductive Effect : The positively charged nitrogen atom in the N-oxide moiety exerts a strong electron-withdrawing inductive effect, further reducing the electron density of the aromatic ring and making it more electrophilic and thus more susceptible to attack by nucleophiles.

Resonance Stabilization : During the SNAr mechanism, the intermediate Meisenheimer complex is formed. The N-oxide group can effectively stabilize this anionic intermediate by delocalizing the negative charge onto its oxygen atom through resonance. This stabilization lowers the activation energy of the reaction, leading to faster reaction rates. Reactions involving nucleophilic aromatic substitutions on pyridine (B92270) N-oxides are comparable to, but faster than, those of pyridine itself.

The activated C-3 position of the pyridazine N-oxide ring allows for the introduction of a wide array of functional groups via substitution with various nucleophiles. While specific studies on 3-chloro-6-methyl-1-oxidopyridazin-1-ium are not extensively documented, research on analogous chloropyridazine systems demonstrates this versatility. Reactions with amines (such as morpholine (B109124) and piperidine), alkoxides (like sodium methoxide), and likely thiolates proceed by displacing the chloride ion. researchgate.net However, in some cases, particularly with strong nucleophiles like methoxide (B1231860), cleavage of the heterocyclic ring can occur as a competing reaction pathway. researchgate.net

The following table summarizes representative SNAr reactions on a related chloropyridazine scaffold, illustrating the potential transformations.

| Nucleophile | Reagent Example | Product Type |

| Amine | Morpholine | 3-(Morpholin-4-yl)-6-methyl-1-oxidopyridazin-1-ium |

| Alkoxide | Sodium Methoxide | 3-Methoxy-6-methyl-1-oxidopyridazin-1-ium |

| Thiolate | Sodium Thiophenoxide | 3-(Phenylthio)-6-methyl-1-oxidopyridazin-1-ium |

This table is illustrative of expected reactivity based on analogous systems.

Electrophilic Aromatic Substitution Reactions

While the electron-deficient nature of the pyridazine N-oxide ring favors nucleophilic substitution, electrophilic aromatic substitution (EAS) is also possible, albeit generally requiring more forcing conditions. The outcome and regioselectivity of such reactions are governed by the complex interplay of the directing effects of the N-oxide, methyl, and chloro substituents.

The directing effect of the N-oxide group in electrophilic substitution is well-studied in pyridine N-oxide systems. The N-oxide can donate electron density into the ring via resonance, particularly to the C-4 (para) position. This effect makes the C-4 position the most favorable site for electrophilic attack, as seen in the nitration of pyridine N-oxide, which selectively yields the 4-nitro derivative. rsc.org

In this compound, the regioselectivity is more complex:

The N-oxide group directs electrophiles to the C-4 position.

The methyl group at C-6 is an activating, ortho-, para-director, meaning it directs to the C-5 and C-3 positions.

The chloro group at C-3 is a deactivating, ortho-, para-director, directing to the C-5 position.

The final substitution pattern will depend on the balance of these competing electronic effects and the specific reaction conditions employed. Given the strong directing effect of the N-oxide observed in simpler systems, attack at the C-4 position is a likely outcome, although substitution at C-5 is also plausible due to reinforcement from the methyl and chloro groups.

Specific studies on the electrophilic substitution of this compound are limited. However, research on related substituted pyridazine 1-oxides provides valuable insight into these transformations.

Nitration: The nitration of 3-substituted pyridazine 1-oxides has been accomplished using benzoyl nitrate. thieme-connect.de The nitro group is introduced at the C-5 position, indicating a strong directing influence from the substituents and the ring nitrogens in these specific cases.

| Starting Material | Reagent | Product | Yield (%) |

| 3-Methylpyridazine 1-oxide | Benzoyl Nitrate | 3-Methyl-5-nitropyridazine 1-oxide | 12 |

| 3-Methoxypyridazine 1-oxide | Benzoyl Nitrate | 3-Methoxy-5-nitropyridazine 1-oxide | 11 |

Data from a study on related 3-substituted pyridazine 1-oxides. thieme-connect.de

Halogenation: Direct chlorination of pyridazine N-oxides can be achieved using reagents like phosphoryl chloride (POCl₃). This reaction often proceeds with the concurrent loss of the N-oxide oxygen atom. The chlorination typically occurs at the α-position (C-4 or C-6) relative to the N-oxide group. thieme-connect.de

| Starting Material | Reagent | Product | Yield (%) |

| 3-Methoxy-6-methylpyridazine (B105203) 1-oxide | POCl₃ | 4-Chloro-3-methoxy-6-methylpyridazine | 51 |

| 3,6-Dimethoxypyridazine 1-oxide | POCl₃ | 4-Chloro-3,6-dimethoxypyridazine | 72 |

Data from a study on chlorination of substituted pyridazine 1-oxides. thieme-connect.de

Reactions Involving the N-Oxide Moiety

The N-oxide functional group is central to the unique reactivity of this compound. It modifies the electronic properties of the pyridazine ring and serves as a handle for various chemical transformations, including deoxygenation, rearrangement, and as a directing group for C-H functionalization.

Deoxygenation and Reductive Transformations

The removal of the oxygen atom from the N-oxide moiety is a fundamental transformation that yields the corresponding 3-chloro-6-methylpyridazine (B130396). This deoxygenation can be achieved using various reducing agents. Phosphorus trichloride (B1173362) (PCl₃) is a commonly employed reagent for the straightforward deoxygenation of pyridazine N-oxides.

In addition to simple deoxygenation, reagents like phosphoryl chloride (POCl₃) can induce more complex transformations. For instance, in a closely related substrate, 3-methoxy-6-methylpyridazine 1-oxide, treatment with POCl₃ results in both deoxygenation and chlorination of the pyridazine nucleus, typically at a position ortho or para to the original N-oxide function. thieme-connect.de This reaction provides a pathway to introduce additional functionality onto the pyridazine ring system. thieme-connect.de

Catalytic hydrogenation also serves as a method for reductive transformations. Depending on the conditions and the presence of other functional groups, this can lead to the reduction of the N-oxide and/or other substituents. For example, catalytic hydrogenation of nitropyridazine N-oxides can be controlled to reduce the nitro group while retaining the N-oxide, highlighting the possibility of selective reductions. thieme-connect.de

Table 1: Reductive Transformation of a 3-substituted-6-methylpyridazine 1-oxide Analog

| Substrate | Reagent | Product | Transformation Type | Yield | Reference |

|---|---|---|---|---|---|

| 3-methoxy-6-methylpyridazine 1-oxide | POCl₃ | 4-chloro-3-methoxy-6-methylpyridazine | Deoxygenation & Chlorination | 51% | thieme-connect.de |

Rearrangement Reactions

Pyridazine N-oxides can undergo rearrangement reactions, often initiated by heat or light. Photochemical irradiation is a known method to induce significant structural changes. While specific studies on this compound are not prevalent, the general behavior of pyridazine N-oxides involves photoisomerization pathways. These can proceed through transient intermediates like oxaziridines, potentially leading to ring-opened species such as diazo intermediates.

A common rearrangement for heterocyclic N-oxides involves treatment with acid anhydrides, like acetic anhydride, which can lead to the introduction of a hydroxyl group at the carbon atom adjacent to the N-oxide. This transformation, known as the Boekelheide reaction for pyridine N-oxides, typically proceeds through an initial acylation of the N-oxide oxygen, followed by rearrangement to yield an acetate (B1210297) precursor to the hydroxylated product. While specific examples for this compound are scarce, this represents a potential pathway for its functionalization. The reaction with phosphoryl chloride, leading to chlorination at the C-4 position, can also be considered a type of rearrangement and functionalization pathway. thieme-connect.de

Role of N-Oxide as an Activating or Directing Group

The N-oxide moiety significantly influences the electronic landscape of the pyridazine ring, acting as a powerful activating and directing group. It functions as a strong electron-donating group through resonance while also being inductively electron-withdrawing. This dual nature makes the positions ortho (C6) and para (C4) to the N-oxide susceptible to different types of reactions.

In the context of metal-catalyzed C-H functionalization, the N-oxide is a highly effective directing group. lookchem.comacs.org Palladium catalysts can coordinate to the N-oxide oxygen, bringing the metal center into proximity with the C-H bond at the C6 position. This facilitates C-H activation and subsequent functionalization, such as arylation or alkenylation. lookchem.comacs.orgrsc.org This directing effect allows for highly regioselective reactions that would be difficult to achieve on the parent pyridazine. The N-oxide, therefore, serves as a synthetic handle to selectively modify the C6-position, after which it can be removed via deoxygenation to afford the functionalized pyridazine product.

Metal-Catalyzed Cross-Coupling Reactions

The presence of a chloro substituent at the C-3 position makes this compound a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex substituted pyridazines.

Palladium-Catalyzed Coupling Reactions at the C-3 Position (e.g., Suzuki, Stille, Negishi)

The chlorine atom at the C-3 position of the pyridazine ring is susceptible to oxidative addition to a low-valent palladium complex, initiating the catalytic cycle of cross-coupling reactions.

The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose, reacting the chloropyridazine with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction has been successfully applied to various chloropyridazines to synthesize aryl-substituted derivatives. researchgate.netnih.gov The reaction is valued for its operational simplicity and the high tolerance of various functional groups.

While less common than the Suzuki coupling, the Stille coupling (using organostannanes) and the Negishi coupling (using organozinc reagents) represent alternative palladium-catalyzed methods to functionalize the C-3 position. These reactions also proceed via a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination and have been used for the synthesis of functionalized N-heterocyclic compounds. acs.org

Table 2: Representative Suzuki-Miyaura Coupling of a 6-Chloropyridazinone Analog

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Chloro-5-pyrrolidin-1-yl-2H-pyridazin-3-one | Phenylboronic acid | Pd-SPhos (5 mol%) / K₃PO₄ | Dioxane/H₂O, MW, 135 °C, 30 min | 5-Pyrrolidin-1-yl-6-phenyl-2H-pyridazin-3-one | 82% | nih.gov |

| 6-Chloro-5-pyrrolidin-1-yl-2H-pyridazin-3-one | 4-Methoxyphenylboronic acid | Pd-SPhos (5 mol%) / K₃PO₄ | Dioxane/H₂O, MW, 135 °C, 30 min | 5-Pyrrolidin-1-yl-6-(4-methoxyphenyl)-2H-pyridazin-3-one | 75% | nih.gov |

Compatibility of N-Oxide with Various Catalytic Systems

A key consideration for performing cross-coupling reactions on this compound is the stability and compatibility of the N-oxide moiety with the catalytic system. The N-oxide group is generally stable under the conditions required for many palladium-catalyzed reactions. lookchem.comacs.org

The Lewis basicity of the N-oxide oxygen means it can potentially coordinate to the palladium center. This interaction can be productive, as seen in directed C-H activation, or it could potentially interfere with the desired catalytic cycle at the C-Cl bond by altering the electronic properties or coordination sphere of the catalyst. However, numerous studies have demonstrated successful palladium-catalyzed cross-coupling reactions on various heterocyclic N-oxides without removal of the N-oxide group. berkeley.edu

The choice of ligand, base, and solvent is crucial in balancing the reactivity at the C-Cl bond while preserving the N-oxide functionality. For example, in direct arylation reactions, the catalyst system is specifically designed to promote C-H activation directed by the N-oxide. berkeley.edu For a Suzuki coupling at the C-3 position, conditions would be selected to favor the oxidative addition at the C-Cl bond over the C-H activation pathway. This demonstrates that with appropriate tuning of the reaction conditions, the N-oxide is compatible with and can even be a valuable controlling element in metal-catalyzed transformations.

Functionalization of the Methyl Group via Catalytic Pathways

Direct functionalization of C-H bonds, particularly those of alkyl groups attached to heterocyclic systems, represents a highly atom-economical and efficient synthetic strategy. While specific studies on the catalytic functionalization of the methyl group in this compound are not extensively documented, the reactivity of analogous N-heterocyclic systems provides a strong basis for predicting its potential transformation pathways. The N-oxide functionality is known to activate the C-H bonds at the ortho (α) positions of the ring, and this electronic influence can extend to substituents. acs.orgnih.gov

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of otherwise inert bonds. acs.org For methylpyridines and their N-oxides, palladium-catalyzed reactions have been shown to be effective. acs.orgnih.gov It is plausible that this compound could undergo similar transformations. For instance, palladium-catalyzed oxidative C-C bond formation could lead to the alkenylation or arylation of the methyl group. acs.orgnih.gov

Although direct experimental data for this compound is scarce, the following table presents plausible catalytic transformations of the methyl group based on the observed reactivity of related pyridine N-oxide derivatives.

| Catalyst/Reagent | Reaction Type | Potential Product | Ref. |

| Pd(OAc)₂ / Olefin | Alkenylation | 3-Chloro-6-(alkenyl)-1-oxidopyridazin-1-ium | acs.orgnih.gov |

| Pd(OAc)₂ / Arene | Arylation | 3-Chloro-6-(aryl)-1-oxidopyridazin-1-ium | acs.orgnih.gov |

| Peroxides | Methylation (of ring) | 2-Methyl-3-chloro-6-methyl-1-oxidopyridazin-1-ium | researchgate.netrsc.org |

| MnO₂ | Oxidation | 3-Chloro-1-oxidopyridazin-1-ium-6-carbaldehyde | nih.gov |

| N-Bromosuccinimide / hv | Oxidation | 3-Chloro-1-oxidopyridazin-1-ium-6-carboxylic acid | researchgate.net |

These proposed reactions highlight the potential for diverse functionalization of the methyl group, which could serve as a handle for further synthetic elaborations. The choice of catalyst and reaction conditions would be crucial in directing the selectivity of these transformations.

Radical Reactions and Photochemical Transformations

The pyridazine N-oxide scaffold is known to be susceptible to both radical and photochemical transformations. These reactions often proceed through distinct mechanisms and can lead to profound structural changes in the heterocyclic core.

Photoinduced Reactivity of Pyridazine N-Oxides

The photochemistry of pyridazine N-oxides is a rich and well-studied area, often leading to skeletal rearrangements and the formation of other heterocyclic systems. nih.govnih.govproquest.com Upon irradiation with UV light, pyridazine N-oxides can undergo two primary competing pathways: photoinduced deoxygenation and photoisomerization. nih.gov

The presence of a chlorine atom at the 6-position of the pyridazine N-oxide ring has been shown to be crucial for the efficiency of photodeoxygenation. nih.gov This process is thought to involve the generation of atomic oxygen in its triplet state, O(³P), which can then act as an oxidant for other molecules in the reaction medium. nih.gov For this compound, this pathway would lead to the formation of 3-chloro-6-methylpyridazine.

The following table summarizes the potential photochemical transformations of pyridazine N-oxides, which are applicable to this compound.

| Reaction Condition | Predominant Pathway | Potential Product(s) | Ref. |

| UV light (350 nm) | Photoinduced Deoxygenation | 3-Chloro-6-methylpyridazine + O(³P) | nih.gov |

| UV light (350 nm), elevated temp. | Photoisomerization/Ring Opening | Functionalized Pyrazole | nih.govproquest.com |

| UV light, Rhodium catalysis | Ring Opening | 2-Aminofuran derivative (if C6 is an amino group) | proquest.com |

Radical Additions and Substitutions

Pyridine N-oxides and their derivatives can participate in radical reactions, often acting as precursors for oxygen-centered radicals or as substrates for radical addition. acs.orgnih.gov The N-oxide functionality can be leveraged to generate radicals under photoredox catalysis, which can then engage in C-H functionalization reactions. acs.orgnih.gov In this context, the pyridine N-oxide acts as a hydrogen atom transfer (HAT) agent. acs.orgnih.gov

Furthermore, the methyl group itself can be a site for radical functionalization. Free radical halogenation, for instance, could lead to the formation of a halomethyl derivative, which is a versatile synthetic intermediate. youtube.com The selectivity of such a reaction would depend on the nature of the halogenating agent and the reaction conditions. youtube.com

The table below outlines potential radical reactions involving pyridazine N-oxides, providing a framework for the expected reactivity of this compound.

| Reagent/Condition | Reaction Type | Potential Product | Ref. |

| Acridinium photoredox catalyst / visible light | Hydrogen Atom Transfer | C-H alkylated products from other substrates | acs.orgnih.gov |

| Alkyl radicals (e.g., from decarboxylation) | Minisci-type Reaction | Alkylated 3-chloro-6-methylpyridazine | rsc.org |

| N-Bromosuccinimide (NBS) / initiator | Radical Bromination | 3-Chloro-6-(bromomethyl)-1-oxidopyridazin-1-ium | youtube.com |

Mechanistic Investigations of Reactions Involving 3 Chloro 6 Methyl 1 Oxidopyridazin 1 Ium

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques are invaluable for observing the real-time transformation of reactants into products and for identifying any transient intermediates that may form during a reaction.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the monitoring of a reaction mixture directly within an NMR tube over time. This technique can provide structural information on all species present, including reactants, products, and any intermediates that accumulate to detectable concentrations.

For a reaction of 3-Chloro-6-methyl-1-oxidopyridazin-1-ium, for instance with a nucleophile, ¹H and ¹³C NMR spectra would be recorded at various time intervals. The appearance of new signals and the disappearance of reactant signals would allow for the tracking of the reaction's progress. Of particular interest would be the detection of signals corresponding to a Meisenheimer complex, a common intermediate in SNAr reactions. The formation of such a complex would provide strong evidence for a two-step addition-elimination mechanism.

Hypothetical ¹H NMR Data for Meisenheimer Complex Formation

| Species | Chemical Shift (δ) of Pyridazine (B1198779) Ring Protons | Chemical Shift (δ) of Methyl Protons |

| Reactant (this compound) | ~7.5 - 8.5 ppm | ~2.5 ppm |

| Meisenheimer Intermediate | Upfield shift due to sp³ hybridization at the carbon of nucleophilic attack | Minor shift |

| Product | New characteristic shifts depending on the final structure | ~2.6 ppm |

This table is illustrative and represents the expected changes in NMR spectra based on principles of SNAr reactions on related heterocycles. Actual chemical shifts would need to be determined experimentally.

Real-time Infrared (IR) spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes, is a powerful tool for monitoring changes in functional groups throughout a reaction. The N-O stretching vibration in pyridazine N-oxides gives a characteristic strong absorption band.

During a reaction, changes in the position and intensity of this N-O band, as well as bands corresponding to the C-Cl bond and other functional groups, would be monitored. For example, in a substitution reaction where the chlorine atom is replaced, the disappearance of the C-Cl stretching frequency and the appearance of new bands related to the incoming nucleophile would be observed. This provides a continuous profile of the reaction kinetics by tracking the concentration of reactant and product species.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are essential for quantitatively describing the rate of a reaction and for deducing the molecularity of the rate-determining step.

By systematically varying the initial concentrations of this compound and the reacting nucleophile while keeping other conditions constant (e.g., temperature, solvent), the rate law for the reaction can be determined. The rate law expresses the relationship between the reaction rate and the concentration of reactants.

For a typical SNAr reaction, the rate law is often found to be:

Rate = k [this compound]¹[Nucleophile]¹

This second-order rate law would imply that both the substrate and the nucleophile are involved in the rate-determining step, which is consistent with the initial nucleophilic attack to form the Meisenheimer intermediate.

Illustrative Kinetic Data Table

| Experiment | [Substrate] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | R |

| 2 | 0.2 | 0.1 | 2R |

| 3 | 0.1 | 0.2 | 2R |

This table demonstrates the expected outcome for a second-order reaction. The actual rate (R) and rate constant (k) would need to be experimentally measured.

The effect of temperature on the reaction rate constant (k) is described by the Arrhenius equation. By measuring the rate constant at different temperatures, the activation energy (Ea) for the reaction can be calculated. Further analysis using the Eyring equation allows for the determination of the activation enthalpy (ΔH‡) and activation entropy (ΔS‡).

These parameters provide deeper insight into the transition state of the rate-determining step. A negative entropy of activation, for example, would suggest a more ordered transition state compared to the reactants, which is consistent with two molecules coming together to form the Meisenheimer complex in an SNAr reaction.

Isotope Effects and Labeling Experiments

Isotope effects and labeling studies are sophisticated tools used to pinpoint which bonds are broken or formed in the rate-determining step and to trace the path of atoms from reactants to products.

A kinetic isotope effect (KIE) could be measured by replacing an atom at a specific position with its heavier isotope (e.g., ¹⁴N with ¹⁵N in the pyridazine ring, or ¹²C with ¹³C at the site of substitution). If a significant change in the reaction rate is observed upon isotopic substitution, it indicates that the bond to that atom is being broken or formed in the rate-determining step. For many SNAr reactions, a negligible carbon KIE at the substitution site is observed, which supports the idea that the initial attack of the nucleophile is rate-determining, not the subsequent loss of the leaving group.

Isotope labeling could also be used to follow the fate of specific atoms. For instance, using a nucleophile labeled with an isotope (e.g., ¹⁸O-labeled hydroxide) and analyzing the product mass spectrum would definitively confirm the incorporation of the nucleophile into the final product structure. While there are studies on nitrogen isotope exchange in pyridines, specific data for this compound is not available.

Deuterium (B1214612) Labeling for Elucidating Reaction Pathways

Deuterium labeling is a powerful tool for tracing the fate of specific hydrogen atoms throughout a reaction sequence, thereby providing critical information about bond-breaking and bond-forming steps. By strategically replacing hydrogen with its heavier isotope, deuterium, chemists can distinguish between different possible mechanistic pathways.

In the context of reactions involving this compound, deuterium labeling can be instrumental in understanding reactions that may involve proton transfer or C-H bond activation. For instance, if a reaction is suspected to proceed via an elimination-addition mechanism involving a dehydro-pyridazine intermediate, deuterating the ring positions adjacent to the leaving group would lead to predictable isotopic distributions in the products.

The primary way deuterium labeling provides mechanistic insight is through the observation of kinetic isotope effects (KIEs). A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, requiring more energy to break. core.ac.uk Consequently, a reaction involving C-D bond cleavage will be slower than the corresponding reaction with a C-H bond, leading to a kH/kD ratio significantly greater than 1. Conversely, the absence of a significant primary KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-limiting step. researchgate.net

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide valuable information about changes in hybridization at the reaction center. core.ac.uk For example, in a nucleophilic aromatic substitution reaction, a change in hybridization from sp2 in the reactant to sp3 in the Meisenheimer intermediate could be probed by deuterating the methyl group.

While specific deuterium labeling studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on related N-heterocyclic compounds provide a clear framework for how such experiments would be designed and interpreted. nih.govnih.gov

Heavy Atom Isotope Effects

While deuterium labeling is invaluable for tracking hydrogen, heavy atom isotope effects offer a means to probe the bonding changes of other key atoms, such as carbon, nitrogen, and chlorine, during a reaction. These effects are typically much smaller than deuterium KIEs due to the smaller relative mass differences between isotopes (e.g., 12C vs. 13C, or 35Cl vs. 37Cl). However, with modern high-precision analytical techniques like isotope ratio mass spectrometry and specialized NMR methods, these subtle effects can be measured and provide profound mechanistic insights. researchgate.neted.ac.uk

For a nucleophilic aromatic substitution reaction of this compound, measuring the chlorine kinetic isotope effect (35k/37k) could definitively establish whether the C-Cl bond is cleaved in the rate-determining step. A significant normal KIE (greater than 1) would be expected if C-Cl bond scission is part of the slowest step.

Similarly, a 13C KIE at the carbon atom bearing the chlorine (C3) would provide information about the changes in bonding to this carbon in the transition state. A normal 13C KIE would indicate a loosening of the bonds to C3 in the transition state, consistent with bond breaking. The synergy between experimentally measured heavy-atom KIEs and computational modeling is particularly powerful, as theoretical calculations can predict KIEs for different proposed mechanisms, and comparison with experimental values can help validate or refute these mechanistic hypotheses. researchgate.netacs.org

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. Solvents can stabilize or destabilize reactants, intermediates, and transition states through various interactions, thereby altering the energy landscape of the reaction.

Influence of Solvent Polarity and Hydrogen Bonding

The polarity of the solvent is a critical factor, especially for reactions that involve changes in charge distribution. ajpojournals.orgresearchgate.netnumberanalytics.com For a typical SNAr reaction of this compound with a neutral nucleophile, the formation of the negatively charged Meisenheimer intermediate is expected.

| Solvent Property | Effect on SNAr Reaction Rate | Rationale |

| Increasing Polarity | Generally increases | Stabilization of the charged Meisenheimer intermediate and the transition state leading to it. |

| Protic Solvents (e.g., alcohols) | Can decrease rate with anionic nucleophiles | Solvation of the nucleophile through hydrogen bonding reduces its nucleophilicity. nih.gov |

| Aprotic Polar Solvents (e.g., DMSO, DMF) | Generally increases | Effective stabilization of charged intermediates without deactivating the nucleophile through hydrogen bonding. |

Hydrogen bonding can play a dual role. Protic solvents can solvate and stabilize the departing chloride ion, facilitating its departure. However, if the nucleophile is strongly basic, hydrogen bonding from a protic solvent can significantly reduce its nucleophilicity, thereby slowing down the reaction. nih.gov Studies on related heterocyclic systems have shown that hydrogen bonding can even induce a change in the reaction mechanism. researchgate.net

Specific Solvation Effects

Beyond general polarity and hydrogen bonding, specific interactions between the solvent and the reacting species can influence the reaction mechanism. For instance, a solvent molecule might participate directly in the transition state, acting as a shuttle for a proton or stabilizing a developing charge through a specific orientation.

Computational studies can be particularly enlightening in this regard, as they allow for the explicit inclusion of a few solvent molecules in the calculation of the transition state, revealing these specific interactions. wuxiapptec.com For this compound, the N-oxide functionality can act as a hydrogen bond acceptor, and this interaction with protic solvents could influence the electron density of the pyridazine ring and, consequently, its reactivity towards nucleophiles.

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and represents the fleeting arrangement of atoms as they transform from reactants to products. Characterizing the structure and energy of the transition state is a central goal of mechanistic chemistry. While transition states cannot be directly observed experimentally due to their ephemeral nature, their properties can be inferred from kinetic data and, more directly, modeled using computational chemistry.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for characterizing transition states. researchgate.net For the SNAr reaction of this compound, computational chemists can model the approach of a nucleophile to the pyridazine ring and locate the transition state structure corresponding to the formation of the Meisenheimer intermediate.

Key Information from Transition State Calculations:

| Parameter | Significance |

| Activation Energy (ΔG‡) | Correlates with the reaction rate. Lower activation energy implies a faster reaction. |

| Transition State Geometry | Provides a snapshot of the bond-forming and bond-breaking processes. Bond lengths and angles indicate how synchronous or asynchronous the process is. |

| Imaginary Vibrational Frequency | A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. wuxiapptec.com |

Computational studies on similar systems, such as chloropyrimidines, have shown that the calculated energy barriers for nucleophilic attack at different positions can accurately predict the observed regioselectivity. wuxiapptec.com Similar calculations for this compound would provide valuable predictions about its reactivity and the structure of the transition state for nucleophilic attack.

Derivatization and Analog Synthesis from 3 Chloro 6 Methyl 1 Oxidopyridazin 1 Ium

Modifications at the Methyl Group

The methyl group at the C-6 position of the pyridazine (B1198779) ring, activated by the adjacent N-oxide, serves as a versatile handle for introducing new functionalities. Its protons are rendered more acidic, and the benzylic-like position is susceptible to radical reactions, enabling oxidation, halogenation, and condensation pathways.

Oxidation of the Methyl Group to Carbonyls or Carboxylic Acids

The oxidation of methyl groups on heteroaromatic rings to carbonyls or carboxylic acids is a fundamental transformation, though it often requires potent oxidizing agents. For methylpyridines, oxidation to the corresponding carboxylic acids has been demonstrated using various reagents. bme.hu In a similar vein, the methyl group of 3-Chloro-6-methyl-1-oxidopyridazin-1-ium can likely be oxidized.

Controlled oxidation could potentially yield the corresponding aldehyde, 3-chloro-6-formylpyridazine 1-oxide, a valuable intermediate for further derivatization such as reductive amination or Wittig reactions. More vigorous oxidation conditions are expected to convert the methyl group directly to a carboxylic acid, yielding 3-chloro-1-oxidopyridazin-1-ium-6-carboxylic acid. Oxidative ammonolysis, a process used for converting methyl aromatics into nitriles, might also be applicable. researchgate.net Studies on the oxidation of 3-picoline to nicotinic acid have shown that reaction conditions can be tuned to achieve high conversion and selectivity. mdpi.com

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Picoline | Co(OAc)₂, NHPI, O₂ | Nicotinic Acid | mdpi.com |

| Methylpyridines | Argentous Sulfate / Oxide | Pyridine (B92270) Carboxylic Acids (decarboxylate to lower methylpyridines) | bme.hu |

| 4-Methylpyridine | Vanadium-based catalysts, NH₃, O₂ | Isonicotinonitrile | researchgate.net |

Halogenation at the Methyl Group

The methyl group can be functionalized through free-radical halogenation to introduce a reactive halomethyl group. This transformation is typically achieved using N-halosuccinimides, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN, or under UV irradiation. This approach has been successfully applied to introduce halogens onto the side chains of related heterocyclic systems. For example, a benzyl (B1604629) group on a quinoline (B57606) core has been chlorinated using NCS and BPO. google.com Similarly, 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide has been synthesized, demonstrating the feasibility of side-chain bromination on a pyrazine (B50134) N-oxide ring. researchgate.net

The resulting 3-chloro-6-(halomethyl)-1-oxidopyridazin-1-ium would be a highly valuable synthetic intermediate, primed for subsequent nucleophilic substitution reactions to introduce a wide array of functional groups, including azides, cyanides, amines, and alkoxides.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Benzyl-15-bromo-2-methoxy quinoline | N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) | 6-Bromo-3-(chlorophenylmethyl)-2-methoxy quinoline | google.com |

| 2-Amino-3-(ethoxycarbonyl)-5-methylpyrazine 1-oxide (hypothetical precursor) | N-Bromosuccinimide (NBS), Initiator | 2-Amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide | researchgate.net |

Condensation Reactions with Aldehydes and Ketones

The electron-withdrawing character of the pyridazine N-oxide ring enhances the acidity of the protons on the C-6 methyl group. This allows for deprotonation by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then participate in aldol-type condensation reactions with various aldehydes and ketones. This reaction would lead to the formation of a β-hydroxyalkyl side chain at the C-6 position.

Subsequent dehydration of this alcohol would yield a styryl-like derivative, extending the conjugation of the heterocyclic system. This pathway provides a powerful method for carbon-carbon bond formation, enabling the synthesis of complex analogs with extended side chains. While direct examples on this specific pyridazine N-oxide are not documented, the principle is a cornerstone of organic synthesis for activated methyl groups. nih.gov

Conversion of the Chlorine Substituent

The chlorine atom at the C-3 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-deficient nature of the pyridazine N-oxide ring. This allows for its displacement by a wide range of nucleophiles, providing a key route for analog synthesis.

Substitution with Nitrogen-Containing Nucleophiles (e.g., hydrazine (B178648) in related contexts)

The C-3 chlorine atom is readily displaced by various nitrogen nucleophiles. The reaction of 3,6-dichloropyridazine (B152260) with hydrazine hydrate (B1144303) is a well-established method to produce 3-chloro-6-hydrazinylpyridazine, which serves as a precursor for many other derivatives. nih.govchemicalbook.com This reaction proceeds selectively, with one chlorine atom being displaced under controlled conditions. By analogy, treating this compound with hydrazine would be expected to yield 3-hydrazinyl-6-methyl-1-oxidopyridazin-1-ium.

Other nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, can also be employed to synthesize a library of 3-amino-substituted pyridazine N-oxides. google.com The reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various amines demonstrates the high efficiency of C-6 amination on a related fused pyridazine system. researchgate.net These SNAr reactions are fundamental in building molecular diversity from chloro-substituted azaheterocycles. wur.nlnih.gov

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine | Hydrazine Hydrate | 3-Chloro-6-hydrazinylpyridazine | chemicalbook.com |

| 3,6-Dichloropyridazine | Ammonia Water | 3-Amino-6-chloropyridazine | google.com |

| 2,3-Dichloropyridine | Hydrazine Hydrate | 1-(3-Chloropyridin-2-yl)hydrazine | researchgate.net |

| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Butylamine | 3-Bromo-N-butylimidazo[1,2-b]pyridazin-6-amine | researchgate.net |

Alkoxylation and Aryloxylation to Form Ethers

The activated chlorine atom can also be displaced by oxygen-based nucleophiles to form ether linkages. Reactions with alkoxides, such as sodium methoxide (B1231860), are commonly used to introduce alkoxy groups onto chloro-substituted heterocycles. chegg.comchegg.com For instance, the reaction of chloropyridazines with sodium methoxide can yield the corresponding methoxypyridazines. researchgate.net The N-oxide functionality is known to activate the C-2 position of pyridine rings for C-O bond formation, a principle that extends to the pyridazine system. researchgate.net

Similarly, reaction with phenoxides (generated from phenols and a base) would lead to the formation of aryloxy ethers. This allows for the incorporation of a diverse range of substituted phenyl rings at the C-3 position, significantly expanding the structural possibilities for analog design.

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloropyridine | Sodium Methoxide | 4-Methoxypyridine | chegg.com |

| 3-Trichloromethylpyridine N-oxide | Sodium Methoxide | 3-(Dimethoxymethyl)-6-methoxypyridine N-oxide | arkat-usa.org |

| 3-Benzyl-6-bromo-2-chloroquinoline | Sodium Methoxide | 3-Benzyl-6-bromo-2-methoxyquinoline | google.com |

| 3-Chloro wur.nlgoogle.combenzodioxino[2,3-c]pyridazine | Sodium Methoxide | 3-Methoxy wur.nlgoogle.combenzodioxino[2,3-d]pyridazine (rearranged) | researchgate.net |

Thiolation and Subsequent Sulfur Functionalization

The chlorine atom at the C3 position of the pyridazine N-oxide ring is activated towards nucleophilic aromatic substitution. This reactivity allows for the straightforward introduction of sulfur-containing functional groups. Thiolation is typically achieved by reacting the chloro-derivative with various sulfur nucleophiles.

Commonly, salts of hydrogen sulfide, such as sodium hydrosulfide (B80085) (NaSH), are used to introduce a thiol (-SH) group. Alternatively, reaction with thiols (R-SH) or thiolates (R-S⁻) under basic conditions leads to the formation of thioethers (sulfides). The choice of the sulfur nucleophile and reaction conditions can be tailored to synthesize a diverse array of sulfur-functionalized pyridazine N-oxides. For instance, reaction with thiophenol or its derivatives yields aryl thioethers, while alkyl thiols produce alkyl thioethers.

Once the sulfur functionality is installed, it can be further modified. The thioether linkage is susceptible to oxidation, providing access to sulfoxides and sulfones, which are valuable functional groups in drug design due to their hydrogen bonding capabilities. Oxidation is typically performed using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. The degree of oxidation (to sulfoxide (B87167) or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions.

Table 1: Representative Thiolation Reactions on 3-Chloropyridazine (B74176) Scaffolds Note: These are generalized examples based on the known reactivity of chloropyridazines. Yields are illustrative.

| Starting Material | Reagent | Conditions | Product | Illustrative Yield |

| This compound | Sodium thiomethoxide (NaSMe) | DMF, 80 °C | 3-(Methylthio)-6-methyl-1-oxidopyridazin-1-ium | 85% |

| This compound | Thiophenol, K₂CO₃ | Acetonitrile (B52724), reflux | 3-(Phenylthio)-6-methyl-1-oxidopyridazin-1-ium | 90% |

| 3-(Methylthio)-6-methyl-1-oxidopyridazin-1-ium | m-CPBA (1.1 eq) | CH₂Cl₂, 0 °C to rt | 3-(Methylsulfinyl)-6-methyl-1-oxidopyridazin-1-ium | 75% |

| 3-(Methylthio)-6-methyl-1-oxidopyridazin-1-ium | m-CPBA (>2.2 eq) | CH₂Cl₂, reflux | 3-(Methylsulfonyl)-6-methyl-1-oxidopyridazin-1-ium | 70% |

Annulation and Ring-Fused Systems

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating complex polycyclic and heterocyclic systems from the this compound core. These reactions significantly expand the chemical space accessible from this starting material.

The pyridazine N-oxide ring can be fused with a variety of other heterocyclic systems, leading to novel scaffolds with unique electronic and steric properties. The synthesis of these fused systems often involves multi-step sequences starting with the substitution of the C3-chloro group, followed by a cyclization reaction.

One of the most prominent examples is the synthesis of imidazo[1,2-b]pyridazines . nih.gov This is typically achieved by first converting the 3-chloro group to a 3-amino group via nucleophilic substitution with ammonia or an ammonia equivalent. The resulting 3-aminopyridazine (B1208633) N-oxide can then undergo a condensation reaction with an α-haloketone, which proceeds via initial N-alkylation followed by intramolecular cyclization to form the fused imidazole (B134444) ring. nih.govresearchgate.net

Another important class of fused systems is the pyrrolo[1,2-b]pyridazines . researchgate.netthsci.comnih.gov Their synthesis is often accomplished through [3+2] dipolar cycloaddition reactions. nih.gov In this approach, the pyridazine core is first converted into a pyridazinium ylide. This reactive 1,3-dipole can then react with a dipolarophile, such as an activated alkyne (e.g., ethyl propiolate), to construct the fused five-membered pyrrole (B145914) ring in a single step. nih.gov The generation of the necessary ylide from this compound would involve N-alkylation to form a quaternary pyridazinium salt, followed by deprotonation with a base.

Fusion with nitrogen-rich heterocycles like triazoles is also possible. For example, conversion of the 3-chloro group to an azide (B81097) (e.g., using sodium azide) would yield a 3-azidopyridazine N-oxide. This intermediate can then undergo intramolecular cyclization or intermolecular cycloaddition reactions to form fused triazolo- or tetrazolo-pyridazine systems. rsc.orgnih.govacs.org

The formation of polycyclic systems can be achieved through various cyclization strategies, including intramolecular reactions and intermolecular cycloadditions. The pyridazine N-oxide moiety plays a crucial role in these transformations.

Pyridazine N-oxides can serve as precursors for reactive intermediates that engage in cycloaddition reactions. For example, under photochemical or thermal conditions, some pyridazine N-oxides can rearrange or eliminate nitrogen to generate species that act as dienes or dipoles in Diels-Alder or [3+2] cycloaddition reactions, respectively. nih.gov This allows for the construction of complex polycyclic frameworks.

Furthermore, intramolecular cyclization can be achieved by introducing a suitable side chain onto the pyridazine ring. For instance, after substituting the C3-chloro group with a nucleophile containing a second reactive site, an intramolecular reaction can be induced to form a new ring. An example would be the reaction with a binucleophile like ethylenediamine, which could potentially lead to the formation of a diazepine-fused pyridazine system under appropriate conditions.

Annulation reactions, such as the [3+3] annulation, represent another powerful tool. mdpi.com In a hypothetical scenario, a derivative of this compound could be elaborated into a three-atom component that reacts with a three-atom partner (like a vinyl diazoacetate or a cyclic nitronate) to build a new six-membered ring. mdpi.com

Table 2: General Strategies for Annulation of the Pyridazine Ring

| Fused System | Key Intermediate | Typical Reaction Type | Reagents/Conditions |

| Imidazo[1,2-b]pyridazine | 3-Aminopyridazine derivative | Condensation/Cyclization | α-Haloketones, base |

| Pyrrolo[1,2-b]pyridazine | Pyridazinium ylide | [3+2] Cycloaddition | N-alkylation, base, activated alkynes |

| Triazolo[4,5-d]pyridazine | 3-Azidopyridazine derivative | Cycloaddition | Sodium azide, then thermal or metal-catalyzed cyclization |

Preparation of Advanced Pyridazine N-Oxide Scaffolds

The derivatization and annulation strategies discussed above enable the transformation of this compound into advanced molecular scaffolds. These scaffolds are characterized by increased molecular complexity, three-dimensional shape, and tailored functionalization, which are desirable attributes for biologically active molecules and functional materials.

The synthesis of such advanced structures relies on the sequential and controlled application of the reactions previously described. For example, a thiolation reaction at the C3 position can be followed by an oxidation to a sulfone. The sulfone group can then act as a leaving group itself in a subsequent substitution, or the methyl group at C6 could be functionalized, for instance, via radical bromination, to introduce another point of diversity.

Moreover, the N-oxide group itself is a key functional handle. It can be retained to influence the electronic properties and solubility of the final molecule, or it can be removed (deoxygenated) at a later stage of the synthesis using reagents like phosphorus trichloride (B1173362) (PCl₃) to yield the corresponding neutral pyridazine. The N-oxide can also direct ortho-lithiation, enabling functionalization at the C2 position, further expanding the possibilities for creating complex scaffolds. arkat-usa.org

The development of these advanced pyridazine N-oxide scaffolds is particularly relevant in the search for new therapeutic agents, as pyridazine-based structures are found in numerous approved drugs. nih.gov The ability to systematically build upon the this compound core provides a robust platform for generating libraries of complex molecules for screening and lead optimization.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Chloro 6 Methyl 1 Oxidopyridazin 1 Ium and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Chloro-6-methyl-1-oxidopyridazin-1-ium, both ¹H and ¹³C NMR, along with advanced 2D techniques, are employed to unambiguously assign all proton and carbon signals and to understand the electronic effects of the N-oxide and the substituents on the pyridazine (B1198779) ring.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The introduction of the N-oxide group generally leads to a downfield shift of the neighboring protons compared to the parent amine. acs.org The aromatic region would display two doublets corresponding to the two coupled protons on the pyridazine ring. The methyl protons would appear as a singlet, typically in the range of 2.3-2.6 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~7.5 - 7.8 (d) | - |

| H5 | ~7.2 - 7.5 (d) | - |

| CH₃ | ~2.4 - 2.6 (s) | ~18 - 22 |

| C3 | - | ~145 - 150 |

| C4 | - | ~125 - 130 |

| C5 | - | ~120 - 125 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR spectra and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons (H4 and H5), confirming their scalar coupling and adjacent positions on the pyridazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would show correlations between H4 and C4, H5 and C5, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include the methyl protons to C6 and C5, H4 to C6 and C3, and H5 to C3. These correlations are crucial for assigning the quaternary carbons (C3 and C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A NOESY spectrum would be expected to show a correlation between the methyl protons and the adjacent aromatic proton (H5), which can help in confirming the assignment of the aromatic protons.

N-Oxide Effects on Aromaticity and Proton/Carbon Shifts

The N-oxide functionality significantly influences the electronic properties of the pyridazine ring. The N-O bond possesses a dual resonance character, acting as both a π-electron donor and a σ-electron acceptor. core.ac.uk This leads to a general deshielding of the ring protons and carbons compared to the non-oxidized parent pyridazine. acs.org The introduction of an oxygen atom to the nitrogen leads to a downfield shift for neighboring protons and carbons. acs.org This effect, combined with the inductive effect of the chlorine atom and the electron-donating nature of the methyl group, results in the specific chemical shift values observed for this compound. The changes in chemical shifts can be correlated with changes in the aromaticity of the ring system.

Vibrational Spectroscopy (IR and Raman)

Characteristic Absorption Bands of Pyridazine Ring System

The pyridazine ring has a set of characteristic vibrational modes. The C-H stretching vibrations of the aromatic protons are typically observed in the high-frequency region of the IR spectrum, around 3000-3100 cm⁻¹. uomustansiriyah.edu.iq The in-ring C-C and C-N stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchcommons.orgresearchgate.net These bands are often complex due to the coupling of various vibrational modes within the ring.

Identification of C-Cl, C-H, and N-O Stretching Frequencies

Specific functional groups in this compound give rise to characteristic absorption bands in the vibrational spectra.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ range. cdnsciencepub.com The aliphatic C-H stretching of the methyl group will be observed between 2840-3000 cm⁻¹. uomustansiriyah.edu.iq

N-O Stretching: The N-O stretching frequency is a characteristic feature of N-oxides. For pyridine (B92270) N-oxides, this band is typically strong and appears in the range of 1200-1300 cm⁻¹. acs.orgresearchgate.net A similar range is expected for pyridazine N-oxides. Some studies suggest a prominent vibration band for the N⁺-O⁻ bond around 930 cm⁻¹. acs.org

C-Cl Stretching: The C-Cl stretching vibration is generally found in the fingerprint region of the IR spectrum, typically between 550 and 850 cm⁻¹. libretexts.orgorgchemboulder.comresearchgate.net The exact position can be influenced by the nature of the aromatic ring and other substituents.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2840 - 3000 |

| Pyridazine Ring | C=C, C=N Stretching | 1400 - 1600 |

| N-O | Stretching | 1200 - 1300 or ~930 |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio after ionization and fragmentation. For this compound, mass spectrometry provides crucial insights into its molecular formula and connectivity.

Detailed Fragmentation Pathway Analysis

A proposed fragmentation pathway for this compound would likely involve the initial loss of common neutral fragments. The N-oxide functional group is a primary site for initial fragmentation, often leading to the elimination of an oxygen atom. Subsequent fragmentation could involve the loss of a chlorine radical, a methyl radical, or the cleavage of the pyridazine ring itself. The stability of the resulting fragment ions plays a significant role in dictating the fragmentation pattern. Computational tools can assist in predicting these pathways by calculating the reaction enthalpies for various fragmentation steps. nih.gov

Table 1: Predicted Fragmentation Pathway for this compound

| m/z (predicted) | Proposed Fragment | Plausible Neutral Loss |

| [M]+• | [C5H5ClN2O]+• | - |

| [M-O]+• | [C5H5ClN2]+• | O |

| [M-Cl]+ | [C5H5N2O]+ | Cl• |

| [M-CH3]+ | [C4H2ClN2O]+ | CH3• |

| Further Fragments | Various smaller ions | N2, HCN, etc. |

This table is based on theoretical predictions and general fragmentation patterns of related compounds.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (molecular formula C5H5ClN2O), HRMS would provide an exact mass measurement that can confirm this formula, distinguishing it from other isobaric compounds.

The theoretical exact mass of the protonated molecule [M+H]+ would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) provides strong evidence for the assigned elemental composition. For instance, the NIST Chemistry WebBook provides mass spectral data for related compounds like 3-chloro-6-methoxypyridazine, demonstrating the utility of this technique in identifying and characterizing substituted pyridazines. nist.gov